3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3.ClH/c1-2-11-12(17-7-16-11)5-8(1)13-9-6-14-4-3-10(9)18-15-13;/h1-2,5,14H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAGDVPAPGWYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Isoxazolo[4,5-c]pyridine Core
The isoxazolo[4,5-c]pyridine ring system is commonly synthesized through cyclization involving an isoxazole precursor and a suitable pyridine derivative. This often includes:
- Cyclization Reaction: A precursor containing an oxime or hydroxylamine functionality reacts with an activated pyridine derivative under controlled temperature and inert atmosphere conditions.
- Catalysts and Reagents: Use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to promote cyclization.
- Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or ethanol are preferred for good solubility and reaction control.
- Temperature: Moderate heating (room temperature to 80°C) is employed to facilitate ring closure without decomposition.
Incorporation of the Benzodioxol-5-yl Substituent
Conversion to Hydrochloride Salt
The free base of the synthesized compound is converted to the hydrochloride salt by:
- Treatment with hydrochloric acid (HCl) in an organic solvent or aqueous medium.
- Controlled addition to avoid over-acidification.
- Isolation by filtration or crystallization to obtain the pure hydrochloride form.
Detailed Reaction Procedure Example
Note: Yields are approximate and vary depending on reaction scale and purification method.
Purification and Characterization
- Purification: Silica gel column chromatography is the standard method, using solvent systems such as ethyl acetate/hexanes in varying ratios (e.g., 16% EtOAc/hexanes).
- Drying Agents: MgSO4 or Na2SO4 used to dry organic extracts.
- Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.
- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis confirm structure and purity.
Research Findings and Optimization Notes
- Reaction Time and Temperature: Prolonged heating (up to 24 hours) at moderate temperatures improves cyclization yield.
- Inert Atmosphere: Nitrogen or argon atmosphere prevents oxidation and side reactions.
- Base Selection: Sodium hydride is effective for deprotonation and cyclization steps but requires careful handling due to reactivity.
- Yield Improvement: Multi-step synthesis yields range from moderate (~17%) to good (~41%) depending on reaction conditions and purification efficiency.
- Solvent Effects: Ethanol is preferred for cyclization due to its polarity and boiling point, facilitating reaction kinetics.
Summary Table of Preparation Method Parameters
Chemical Reactions Analysis
Types of Reactions
3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[1,3]dioxole ring or the isoxazolo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to:
Induce Apoptosis: The compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.
Inhibit Enzymes: It may act as an inhibitor of enzymes involved in cell proliferation, thereby slowing down the growth of cancer cells.
Disrupt Microtubule Dynamics: Similar to other anticancer agents, it may interfere with microtubule assembly, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
3-(3-Fluoro-phenyl)-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine Hydrochloride
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine Hydrochloride
- Molecular Formula : C₆H₉ClN₂O
- Molecular Weight : 160.60 g/mol (CAS: 157327-53-2) .
- Comparison : The absence of aromatic substituents simplifies the structure, likely reducing target specificity but improving synthetic accessibility.
Bioisosteric Replacements
Tetrahydroimidazo[4,5-c]pyridine Derivatives
- Example : 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (CAS: 879668-17-4; MW: 159.62 g/mol) .
- Comparison : Replacing the isoxazole oxygen with an imidazole nitrogen creates a basic center, altering ionization state and solubility. These derivatives are explored as inhibitors of bacterial enzymes like Porphyromonas gingivalis glutaminyl cyclase .
Isoxazolo[4,5-c]azepine Derivatives
- Example : 3-Alkoxy-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridines (U.S. Patent 4,608,378) .
- These analogs exhibit potent cholinergic activity as acetylcholinesterase (AcCh) agonists .
Physicochemical and Pharmacokinetic Properties
The benzo[1,3]dioxol-5-yl group enhances lipophilicity, favoring blood-brain barrier penetration, while smaller substituents (e.g., fluorine) improve solubility but reduce CNS targeting .
Biological Activity
3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula: C15H16ClN3O3
- Molecular Weight: 305.76 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives synthesized from this structure have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 2.38 | |
| Compound B | HCT116 (colon cancer) | 1.54 | |
| Compound C | MCF-7 (breast cancer) | 4.52 |
These compounds exhibited IC50 values lower than that of doxorubicin, a standard chemotherapy drug, indicating a promising alternative for cancer treatment.
The anticancer mechanisms include:
- EGFR Inhibition: Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
- Apoptosis Induction: Annexin V-FITC assays revealed that these compounds promote apoptosis in cancer cells.
- Cell Cycle Arrest: Flow cytometry analysis indicated that these compounds can induce cell cycle arrest at the G1 phase.
Antidiabetic Potential
In addition to anticancer properties, benzodioxole derivatives have been investigated for their antidiabetic effects. One study evaluated the α-amylase inhibitory activity of synthesized compounds:
| Compound | IC50 (µM) | Effect on Normal Cells | Reference |
|---|---|---|---|
| Compound IIa | 0.85 | >150 µM (non-cytotoxic) | |
| Compound IIc | 0.68 | >150 µM (non-cytotoxic) |
These findings suggest that these compounds can effectively lower blood glucose levels without harming normal cells.
Case Study 1: Anticancer Efficacy
A novel derivative of the compound was tested against three cancer cell lines: HepG2, HCT116, and MCF-7. The study demonstrated that the compound not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways involving Bax and Bcl-2 proteins. The results indicate a strong potential for further development as an anticancer agent.
Case Study 2: Antidiabetic Effects
In vivo studies using a streptozotocin-induced diabetic mouse model showed that administration of compound IIc significantly reduced blood glucose levels from an average of 252.2 mg/dL to 173.8 mg/dL over a treatment period. This suggests its potential as a therapeutic agent for managing diabetes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
